N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide
Description
This compound features a unique structure with two furan rings (furan-2-yl and furan-3-yl) attached to a hydroxyethyl backbone, linked to a 2-(2-methylphenoxy)acetamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) highlight its relevance in medicinal and synthetic chemistry .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-14-5-2-3-6-16(14)25-12-18(21)20-13-19(22,15-8-10-23-11-15)17-7-4-9-24-17/h2-11,22H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPLNDKEKESCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of furan-2-carboxylic acid with an appropriate reagent to introduce the hydroxyethyl group.
Coupling with 2-Methylphenoxyacetic Acid: The hydroxyethyl intermediate is then coupled with 2-methylphenoxyacetic acid under conditions that facilitate the formation of the acetamide bond. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Cyclization and Functional Group Modifications: The final steps involve cyclization reactions to form the furan rings and any necessary modifications to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted hydroxyethyl derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of furan rings, which are known for their biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide involves its interaction with biological targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds, enhancing binding affinity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with key analogs from the evidence:
Key Observations:
- Furan vs.
- Phenoxy Substituents: The target’s 2-methylphenoxy group is less sterically hindered than naphthalenyloxy () but may exhibit different lipophilicity compared to sulfonyl-containing analogs ().
- Hydroxyethyl Backbone : The hydroxyethyl group in the target compound and ’s analog could enhance solubility via hydrogen bonding, unlike compounds with alkyl or aromatic backbones .
Physicochemical Properties
*Estimations based on structural similarity to and .
Key Observations:
- The target compound’s LogP (~2.8) suggests moderate lipophilicity, comparable to sulfonylhydrazine analogs () but lower than naphthalenyloxy derivatives ().
Pharmacological Potential (Inferred)
While direct data for the target compound are lacking, structurally related compounds exhibit diverse activities:
- Anti-inflammatory/Analgesic: Phenoxy acetamide derivatives () show anti-inflammatory properties, suggesting the target’s 2-methylphenoxy group may confer similar activity .
- Enzyme Inhibition : Sulfonyl and triazole-containing analogs () may target enzymes via electron-withdrawing groups, whereas the target’s furan rings could engage in π-stacking with biological receptors .
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide is a complex organic compound notable for its unique structure, which includes multiple furan rings and a hydroxyethyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 291.30 g/mol. The presence of two furan rings contributes to its reactivity and biological activity, making it a subject of extensive study.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 1396683-28-5 |
Anticancer Properties
Recent studies have indicated that compounds with furan moieties exhibit significant anticancer activity. For instance, derivatives of furan have shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the hydroxyethyl group may enhance these effects by increasing solubility and bioavailability.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. The dual furan structure may play a crucial role in disrupting microbial membranes or inhibiting essential enzymatic pathways.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines, reporting IC50 values indicating potent activity at low concentrations. For example, a related compound exhibited an IC50 value of 1.55 μM against a specific cancer type, highlighting the potential efficacy of furan-containing compounds in cancer therapy .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of furan derivatives against resistant strains of bacteria. Results showed that certain derivatives could inhibit bacterial growth significantly, suggesting that modifications to the furan structure could enhance antimicrobial potency .
The biological activity of this compound is hypothesized to involve:
- Interaction with Cellular Targets : The furan rings may interact with cellular macromolecules such as proteins and nucleic acids, leading to disruption of normal cellular functions.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. What synthetic strategies are recommended for preparing N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide?
- Methodological Answer : Synthesis can be adapted from protocols for structurally related acetamides. For example:
- Step 1 : React 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride.
- Step 2 : Prepare the hydroxyethyl-furan precursor via condensation of furan-2-carbaldehyde and furan-3-carbaldehyde with glycidol, followed by reduction.
- Step 3 : Couple the intermediates using a condensing agent (e.g., DCC or EDC) under mild acidic conditions to form the final acetamide.
This approach draws from methods used for synthesizing substituted phenoxyacetamides and hydroxyethyl intermediates .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP or the Colle-Salvetti correlation-energy model can calculate:
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Solvation effects using PCM (Polarizable Continuum Model) for solubility predictions.
Basis sets such as 6-31G(d,p) are recommended for accuracy. Validation against experimental UV-Vis or NMR data is critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR to confirm furan ring connectivity (δ 6.2–7.4 ppm for furan protons) and acetamide carbonyl (δ ~170 ppm).
- FT-IR : Stretching vibrations for -OH (~3400 cm), amide C=O (~1650 cm), and furan C-O-C (~1250 cm).
- HRMS : Exact mass analysis to verify molecular formula (e.g., [M+H] via ESI).
Compare with analogs like 3-(3-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propanamide for spectral benchmarking .
Advanced Research Questions
Q. How do structural modifications (e.g., furan substitution patterns) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace furan-3-yl with thiophene or pyridine moieties to assess changes in binding affinity (e.g., COX-2 inhibition or kinase targeting).
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding sites (e.g., hydroxyethyl and acetamide groups).
Studies on dibenzofuran derivatives show that electron-rich heterocycles enhance target engagement .
Q. How to resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) using the shake-flask method.
- Molecular Dynamics (MD) Simulations : Analyze solvent-shell interactions around polar (hydroxyethyl) and hydrophobic (2-methylphenoxy) groups.
Discrepancies may arise from solvent polarity or hydrogen-bonding capacity, as seen in similar acetamides .
Q. What advanced techniques validate crystallinity and polymorphism?
- Methodological Answer :
- PXRD : Compare experimental patterns with simulated data from Mercury (CCDC) to confirm phase purity.
- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to identify polymorphic forms.
- SC-XRD : Resolve absolute configuration, particularly for the chiral hydroxyethyl center. Reference studies on N-(3-chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide for protocol optimization .
Q. How to address discrepancies in biological assay results (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation during assays.
- Positive Controls : Include analogs like N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[(furan-2-yl)methyl]amino}acetamide to calibrate activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
